molecular formula C10H10D6O B1148048 Neral - d6 CAS No. 1394230-47-7

Neral - d6

Cat. No.: B1148048
CAS No.: 1394230-47-7
M. Wt: 158.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Deuterated Compounds in Contemporary Scientific Inquiry

Significance of Isotopic Labeling in Tracing Chemical and Biological Processes

Isotopic labeling is a fundamental technique used to track the movement and transformation of molecules through complex chemical reactions and biological pathways. By incorporating isotopes like deuterium (B1214612), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into specific positions within a molecule, researchers can follow the fate of these labeled atoms using analytical methods sensitive to isotopic composition. This allows for the elucidation of reaction mechanisms, the identification of intermediates, and the mapping of metabolic routes in living organisms. The ability to distinguish labeled molecules from their unlabeled counterparts provides a powerful means to understand dynamic processes at the molecular level.

Overview of Neral (B7780846) as a Naturally Occurring Isoprenoid and its Biosynthetic Relevance

Neral is an acyclic monoterpene aldehyde with a characteristic lemon-like odor. Current time information in Mumbai, IN.daneshyari.comnih.gov It is one of the two geometric isomers of citral (B94496), the other being geranial. Current time information in Mumbai, IN.daneshyari.comnih.gov Neral is widely distributed in nature and is a key component of the essential oils of numerous plants, including Melissa officinalis (lemon balm), Cymbopogon citratus (lemongrass), and various Citrus species. invivochem.cnCurrent time information in Mumbai, IN.daneshyari.com As an isoprenoid, its biosynthesis follows established pathways that begin with the assembly of five-carbon isoprene (B109036) units. These units, in the form of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are condensed enzymatically to form larger isoprenoid precursors, such as geranyl pyrophosphate (GPP), which is the direct precursor to monoterpenes like neral. Understanding the biosynthesis of neral is important for studies in plant metabolism, natural product synthesis, and potentially for metabolic engineering efforts to produce neral or related compounds.

Rationale for Deuterium Labeling of Neral (Neral-d6) in Mechanistic and Pathway Studies

The specific deuterium labeling of neral to create Neral-d6 offers distinct advantages for detailed investigations into its chemical reactivity and biological fate.

Applications in Investigating Reaction Mechanisms and Metabolic Fluxes

Neral-d6 is a valuable tool for unraveling the complexities of chemical reactions involving neral. By observing where the deuterium label is retained or lost during a reaction, researchers can deduce the sequence of bond-breaking and bond-forming events, providing direct evidence for specific reaction mechanisms. This is particularly useful in enzymatic reactions where the precise steps of catalysis can be challenging to determine.

In biological systems, Neral-d6 can be used as a tracer to follow the uptake, distribution, metabolism, and excretion of neral. By administering Neral-d6 to a biological system (e.g., plant tissue, cell culture, or organism) and analyzing samples over time using techniques like GC-MS or LC-MS, researchers can identify the metabolic products of neral and determine the rates at which these transformations occur. This allows for the quantitative analysis of metabolic fluxes, providing insights into how neral is processed and integrated into cellular biochemical networks. Such studies are essential for understanding the biosynthesis, degradation, and biological roles of neral and other isoprenoids.

Scope and Objectives of Academic Research Focused on Neral-d6

Academic research involving Neral-d6 is typically focused on fundamental scientific questions related to its chemistry and biochemistry. Key objectives include:

Elucidating Biosynthetic Pathways: Using Neral-d6 as a tracer to confirm or discover the specific enzymatic steps and intermediates involved in its formation from simpler precursors in plants or microorganisms.

Investigating Enzymatic Transformations: Studying the mechanisms of enzymes that act on neral, such as oxidoreductases or isomerases, by tracking the movement of deuterium atoms during the reaction.

Determining Metabolic Fate: Mapping the metabolic pathways of neral in various biological systems to understand how it is detoxified, transformed into other compounds, or incorporated into larger molecules.

Quantifying Metabolic Flux: Measuring the rates at which neral is metabolized through different pathways under various physiological or environmental conditions.

Developing Analytical Methods: Utilizing Neral-d6 as an internal standard for the accurate quantification of neral and its metabolites in complex biological matrices using mass spectrometry-based techniques.

These research efforts contribute to a broader understanding of natural product chemistry, plant biochemistry, and the application of isotopic labeling techniques in complex biological and chemical systems.

Properties

CAS No.

1394230-47-7

Molecular Formula

C10H10D6O

Molecular Weight

158.27

Purity

95% min.

Synonyms

Neral - d6

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Neral D6

Design Principles for Site-Specific Deuterium (B1214612) Incorporation

Achieving site-specific deuterium labeling in complex molecules like neral (B7780846) necessitates a thorough understanding of the molecule's reactivity and the application of selective synthetic methodologies.

Stereoselective and Regioselective Deuteration Approaches

Stereoselective and regioselective deuteration approaches are critical for controlling the exact positions of deuterium atoms in Neral-d6. These methods aim to introduce deuterium at specific carbon centers or functional groups while maintaining the desired stereochemistry, particularly at the C2=C3 double bond which defines neral's (Z) configuration.

Deuterium exchange reactions, often catalyzed, can be employed to replace specific hydrogen atoms with deuterium. The success of these methods depends on the acidity of the hydrogen atoms and the reaction conditions. For α,β-unsaturated aldehydes like neral, the α-hydrogens (those on the carbon adjacent to the carbonyl group) are known to undergo exchange under acidic or basic conditions via enol or enolate intermediates. libretexts.orgquimicaorganica.org Stereoselective deuteration can be achieved by utilizing chiral catalysts or chiral auxiliaries that direct the deuterium incorporation to one face of a prochiral center or one isomer of a double bond. While general principles for stereoselective deuteration of α,β-unsaturated aldehydes exist, specific methods tailored for the (Z)-isomer, neral, to control deuteration stereochemistry at positions other than potentially exchangeable α-hydrogens would require targeted research. researchgate.netmdpi.com

Catalytic Deuteration Reactions and Their Development

Catalytic deuteration plays a significant role in the synthesis of deuterated compounds, offering routes to achieve site-specific labeling under controlled conditions. Various catalysts, including transition metal complexes and organocatalysts like N-heterocyclic carbenes (NHCs), have been explored for hydrogen-deuterium exchange (HDX) reactions. nih.govnih.govlibretexts.orgresearchgate.netrsc.org

For aldehydes, NHC catalysis has been shown to promote reversible HDX at the C-1 position (the formyl group hydrogen), providing a practical approach for synthesizing C-1 deuterated aldehydes. nih.govnih.gov This method is applicable to various aldehydes, including α,β-unsaturated ones, and can achieve high levels of deuterium incorporation. nih.gov Transition metal catalysts, such as those based on ruthenium, have also been developed for C-H bond activation and subsequent deuteration at specific sites. nih.gov The development of new catalytic systems continues to focus on improving regioselectivity, stereoselectivity, and efficiency under milder conditions. rsc.org

Advanced Synthetic Routes for Neral-d6 and Deuterated Neral Analogues

Advanced synthetic strategies for Neral-d6 and its deuterated analogues often involve either incorporating deuterium from isotopically labeled precursors or employing post-synthetic exchange methods.

Precursor-Based Isotopic Labeling Techniques

Precursor-based isotopic labeling involves synthesizing the target molecule, Neral-d6, from starting materials that already contain deuterium at specific positions. This approach allows for precise control over the location of deuterium atoms in the final product. For instance, a synthesis could utilize deuterated isoprene (B109036) units or other smaller deuterated building blocks that are subsequently coupled to form the neral skeleton.

Research on the preparation of deuterium-labeled derivatives of neral has demonstrated the use of Wittig reactions with dideuterated phosphonium (B103445) salts to introduce deuterium at specific carbon positions. canada.cacdnsciencepub.com This highlights how strategically designed deuterated precursors can be incorporated into the synthesis to achieve the desired labeling pattern. The selection of appropriate precursors and reaction sequences is crucial to ensure that the deuterium atoms remain at the intended positions throughout the synthesis.

Post-Synthetic Deuterium-Hydrogen Exchange Methods

Post-synthetic deuterium-hydrogen exchange (HDX) methods involve introducing deuterium into the molecule after the basic carbon skeleton of neral has been formed. This is typically achieved by exposing neral to a deuterium source, such as heavy water (D₂O), under conditions that promote the exchange of specific hydrogen atoms for deuterium.

As mentioned earlier, the α-hydrogens of aldehydes like neral are prone to exchange under acidic or basic conditions. libretexts.orgquimicaorganica.org Catalytic HDX methods, including those utilizing NHCs or transition metals, can also be applied post-synthesis to introduce deuterium at the formyl group or other activated C-H bonds. nih.govnih.gov High-temperature and high-pressure conditions in heavy water have also been explored as a general method for the preparation of deuterated compounds through H/D exchange. google.com The challenge with post-synthetic exchange methods is often controlling the regioselectivity and preventing unwanted exchange at other positions in the molecule, which might lead to a mixture of deuterated isotopologues.

Characterization of Deuterium Enrichment and Positional Purity in Neral-d6 Syntheses

Accurate characterization of deuterium enrichment and positional purity is essential to confirm the success of the synthetic strategies for Neral-d6. This typically involves spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, is a primary tool for determining the position and extent of deuterium incorporation. rsc.orguc.ptdoi.org By comparing the ¹H NMR spectrum of Neral-d6 to that of unlabeled neral, the reduction or absence of signals corresponding to deuterated positions can be observed. ²H NMR directly detects the deuterium nuclei, providing signals for the positions where deuterium has been successfully incorporated. uc.pt The integration of peaks in the NMR spectra can be used to estimate the percentage of deuterium enrichment at specific sites.

Determining positional purity, which refers to the percentage of deuterium at a specific site relative to the total deuterium in the molecule, often requires a combination of NMR and MS techniques, sometimes coupled with fragmentation methods (MS/MS) to analyze the deuterium content of specific fragments. nih.govresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Neral D6

High-Resolution Mass Spectrometry (HRMS) in Deuterated Compound Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of deuterated compounds like Neral-d6, providing accurate mass measurements that can confirm the molecular formula and the degree of deuterium (B1214612) incorporation. HRMS offers high resolving power, enabling the separation of ions with very close mass-to-charge ratios (m/z), such as those arising from different isotopologues nih.govutmb.eduresearchgate.net. Electrospray ionization (ESI) is a common ionization technique used with HRMS for analyzing a wide range of organic molecules nih.govresearchgate.netchemrxiv.org.

Isotope Abundance and Distribution Analysis by HRMS

HRMS allows for the detailed analysis of isotope abundance and distribution in deuterated compounds. By accurately measuring the mass-to-charge ratios and relative intensities of the molecular ion and its isotopic peaks, the number of deuterium atoms incorporated into the molecule can be determined nih.govresearchgate.net. The isotopic pattern observed in the HRMS spectrum of Neral-d6 will differ significantly from that of unlabeled Neral (B7780846) due to the increased mass contributed by the deuterium atoms (each deuterium atom adds approximately 1.0067 Da compared to protium's 1.0078 Da). Analyzing the fine structure of these isotopic peaks provides insights into the distribution of deuterium within a sample, indicating the presence of molecules with varying numbers of deuterium atoms (D0, D1, D2, ..., D6 for Neral-d6) nih.govresearchgate.net. Methods for calculating isotopic purity based on relative abundance in HRMS spectra have been developed and compared, showing good agreement with certified values nih.govresearchgate.net.

The theoretical monoisotopic mass of Neral (C₁₀H₁₆O) is approximately 152.1201 Da wikidata.orglipidmaps.org. For Neral-d6 (C₁₀H₁₀D₆O), assuming six deuterium atoms have replaced six hydrogen atoms, the theoretical monoisotopic mass would increase by approximately 6 * (2.0141 Da - 1.0078 Da) = 6.0378 Da, resulting in a theoretical mass of approximately 158.1579 Da. HRMS can precisely measure this mass, confirming the incorporation of six deuterium atoms.

CompoundChemical FormulaTheoretical Monoisotopic Mass (Da)
NeralC₁₀H₁₆O152.1201
Neral-d6C₁₀H₁₀D₆O158.1579

Note: Theoretical masses are approximate and based on the most abundant isotopes (¹²C, ¹H, ²H, ¹⁶O).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation of Neral-d6 and its Derivatives

Tandem Mass Spectrometry (MS/MS) is invaluable for elucidating the fragmentation pathways of Neral-d6 and confirming its structure, as well as that of any deuterated derivatives. In MS/MS, the precursor ion (typically the molecular ion or a characteristic fragment ion) is selected and subjected to fragmentation, usually through collision-induced dissociation (CID) clearsynth.comusda.govresearchgate.net. The resulting fragment ions are then mass-analyzed, providing a unique fragmentation pattern or "fingerprint" of the molecule clearsynth.comresearchgate.net.

For Neral-d6, MS/MS analysis would reveal fragment ions that retain some or all of the deuterium atoms, depending on the location of the deuterium and the cleavage sites. By comparing the fragmentation pattern of Neral-d6 to that of unlabeled Neral, the positions of deuterium incorporation can be inferred nih.gov. Shifts in the m/z values of specific fragment ions in Neral-d6 compared to their counterparts in unlabeled Neral provide direct evidence of which parts of the molecule contain deuterium. This is particularly useful for confirming the synthesis of Neral-d6 and understanding its behavior under fragmentation conditions.

Quantitative Mass Spectrometry Approaches Utilizing Neral-d6 as an Internal Standard

Deuterated analogs like Neral-d6 are widely used as internal standards in quantitative mass spectrometry, especially in techniques like LC-MS and GC-MS clearsynth.comusda.govresearchgate.nettexilajournal.comscioninstruments.comlcms.czscispace.comunizar.esresearchgate.net. The use of a stable isotopically labeled internal standard is considered the preferred approach for accurate quantification scispace.com. Neral-d6 is an ideal internal standard for quantifying unlabeled Neral in complex matrices because it is chemically and physically very similar to the analyte clearsynth.comscioninstruments.com. This similarity ensures that Neral-d6 behaves analogously to Neral during sample preparation, extraction, chromatography, and ionization, compensating for variations and matrix effects that can influence the analytical signal clearsynth.comtexilajournal.comscioninstruments.comlcms.cz.

In a typical quantitative analysis, a known amount of Neral-d6 internal standard is added to the sample before processing lcms.cz. The ratio of the signal intensity of Neral to the signal intensity of Neral-d6 is then used to determine the concentration of Neral in the original sample, based on a calibration curve prepared using known concentrations of Neral and a fixed amount of Neral-d6 clearsynth.comusda.gov. This internal standardization method significantly improves the accuracy and precision of the quantitative analysis texilajournal.comscispace.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural characterization of organic molecules, and it plays a vital role in analyzing deuterated compounds. While ¹H NMR is the most common, the presence of deuterium (²H) affects the ¹H spectrum and also allows for direct observation using ²H NMR nih.govtcichemicals.com. The principles of NMR, including chemical shifts and coupling constants, are fundamental to understanding the data obtained from deuterated systems acs.org.

Deuterium NMR (²H NMR) for Positional Isotope Analysis in Neral-d6

Deuterium NMR (²H NMR) is particularly powerful for determining the position and extent of deuterium incorporation in labeled compounds lipidmaps.orgsigmaaldrich.comresearchgate.netchemrxiv.orgresearchgate.net. Deuterium nuclei are NMR active (spin I=1), and their chemical shifts are very similar to those of protons in analogous chemical environments, with only minor isotope effects acs.orgsigmaaldrich.com. This allows for relatively straightforward interpretation of ²H NMR spectra based on knowledge of the ¹H NMR spectrum of the unlabeled compound sigmaaldrich.com.

A ²H NMR spectrum of Neral-d6 would show signals only for the positions where deuterium atoms are present sigmaaldrich.com. The integral of each signal is proportional to the number of deuterium atoms at that specific site, enabling the determination of the deuterium distribution across the molecule sigmaaldrich.com. This is essential for confirming the success and regioselectivity of the deuteration process used to synthesize Neral-d6 researchgate.net. ²H NMR can also be used for quantitative analysis of deuterium enrichment at specific sites sigmaaldrich.comresearchgate.net.

Multi-dimensional NMR Techniques for Assigning Deuterium Positions (e.g., ¹H-¹³C HSQC, HMBC)

Multi-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assigning NMR signals and elucidating the structure of organic molecules, including deuterated ones rsc.orgbitesizebio.comgithub.iocolumbia.eduresearchgate.netblogspot.com. While deuterium incorporation can complicate ¹H NMR spectra due to the absence of signals at deuterated positions and potential changes in coupling patterns, multi-dimensional NMR experiments can still provide connectivity information.

A standard ¹H-¹³C HSQC experiment correlates protons directly bonded to carbon atoms github.iocolumbia.edu. In the case of Neral-d6, positions where hydrogen has been replaced by deuterium will not show a correlation in the ¹H-¹³C HSQC spectrum. This "missing" information in the HSQC spectrum, when compared to the HSQC of unlabeled Neral, indirectly indicates the deuterated positions. Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups columbia.edu.

HMBC experiments reveal correlations between protons and carbons separated by two or three bonds (and sometimes four) github.iocolumbia.eduresearchgate.netblogspot.com. This provides crucial long-range connectivity information, which is vital for piecing together the molecular structure. For Neral-d6, HMBC correlations from remaining protons to both protonated and deuterated carbon centers can help confirm the structural assignments and the positions of deuterium. Even if a carbon is fully deuterated and thus invisible in the HSQC, its connectivity to a protonated carbon or proton via an HMBC correlation can still be observed, aiding in the complete assignment of the deuterated structure. These techniques, often used in conjunction with ¹H and ¹³C NMR data, provide a comprehensive picture of the molecular structure and the precise location of deuterium atoms in Neral-d6 rsc.orggithub.io.

Application of NMR in Studying Molecular Dynamics and Conformations of Neral-d6 Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and conformation of molecules in solution or solid states. The application of NMR, often coupled with computational methods like molecular dynamics (MD) simulations, provides detailed insights into the behavior of molecules at the atomic level. Deuterated solvents, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d, are routinely used in NMR experiments to avoid overwhelming signals from the solvent protons biorxiv.org.

The use of isotopically labeled compounds, like Neral-d6, can further enhance NMR studies. Deuterium labeling can simplify complex proton NMR spectra and can be used in specific experiments to study deuterium-carbon or deuterium-proton interactions, providing unique structural and dynamic information. While detailed findings for Neral-d6 analogues in this specific context were not identified, the established methodologies of NMR and MD simulations are fundamental to understanding the conformational landscape and dynamic properties of flexible molecules like terpenoids.

Chromatographic Separation Techniques Coupled with Isotopic Detection

Chromatographic techniques, when coupled with mass spectrometry, provide a robust platform for the separation, identification, and quantification of components in complex mixtures. The integration of isotopic detection, particularly through isotope ratio mass spectrometry (IRMS) or the use of isotopically labeled internal standards in conventional MS, adds a layer of specificity and accuracy to the analysis. This is particularly relevant for compounds like Neral-d6, where the isotopic label is intentionally incorporated.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a specialized technique used to measure the stable isotope ratios of individual compounds within a mixture. researchgate.net, science.gov In this method, the sample is first separated into its individual components by gas chromatography. The separated compounds are then typically combusted or pyrolyzed online to simple gases (e.g., CO2, H2, N2), and the isotopic ratios of these gases are measured by an isotope ratio mass spectrometer. researchgate.net, iaea.org

GC-IRMS is widely applied for determining the origin, authenticity, and tracing the metabolic fate of natural and synthetic compounds by analyzing variations in stable isotope abundances (e.g., ¹³C/¹²C, ²H/¹H). researchgate.net, science.gov, researchgate.net For volatile organic compounds like Neral, GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) can be used to determine the carbon stable isotope ratios (δ¹³C). researchgate.net Studies on lemon essential oils, which contain Neral, have utilized GC-C-IRMS to assess authenticity and detect adulteration based on the isotopic signatures of various components, including Neral. researchgate.net While Neral-d6 itself, being isotopically enriched, would not be a target for natural abundance isotope ratio measurement, a non-labeled Neral standard would be analyzed. However, the principle of GC-IRMS is highly relevant for analyzing volatile terpenoids. Isotopically labeled standards can potentially be used in GC-IRMS methods for quantification purposes, although their primary role with respect to isotope ratio measurement is typically as a reference or for method validation rather than direct ratio analysis of the labeled compound itself at high enrichment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), and more commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable techniques for the analysis of complex mixtures, particularly for non-volatile or thermally labile compounds. lcms.cz, eurl-pesticides.eu LC separates the mixture components based on their interactions with a stationary phase and a mobile phase, and the eluting compounds are then introduced into a mass spectrometer. obrnutafaza.hr, nih.gov MS detects and identifies the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. lcms.cz

In the analysis of complex biological or environmental samples, LC-MS/MS is frequently used for the sensitive and selective quantification of target analytes. researchgate.net, lcms.cz, obrnutafaza.hr, researchgate.net, eurl-pesticides.eu Isotopically labeled internal standards, such as Neral-d6 for the analysis of Neral, play a crucial role in these quantitative methods. lcms.cz, obrnutafaza.hr, researchgate.net, eurl-pesticides.eu By adding a known amount of the isotopically labeled analogue to the sample before extraction and analysis, variations in sample preparation, matrix effects, and instrument variability can be compensated for, leading to more accurate and reproducible results. lcms.cz, eurl-pesticides.eu The labeled standard behaves chemically identically to the analyte but is distinguishable by mass spectrometry due to the isotopic difference. lcms.cz This allows for the determination of the analyte concentration based on the ratio of the analyte signal to the internal standard signal. lcms.cz, researchgate.net Examples of using D6-labeled compounds as internal standards in LC-MS/MS include the analysis of neurotransmitters like norepinephrine-D6 and GABA-D6, and veterinary drugs like Thiabendazole-D6. researchgate.net, obrnutafaza.hr While specific applications of Neral-d6 as an internal standard in complex mixture analysis were not detailed in the search results, its isotopic label makes it ideally suited for this purpose in methods aimed at quantifying Neral in various matrices.

Mechanistic Elucidation in Biochemical Systems Using Neral D6

Investigation of Neral (B7780846) Biosynthetic Pathways and Enzyme Mechanisms

The biosynthesis of natural products often involves intricate enzymatic cascades. Using a deuterated form of a precursor or intermediate, such as Neral-d6 in studies related to neral or other terpenoids, allows for the detailed examination of these pathways. While specific studies on Neral-d6 in neral biosynthesis were not extensively detailed in the search results, the principles of using deuterated compounds in biosynthetic studies and enzyme mechanisms are well-established. For instance, deuterium (B1214612) labeling has been used to trace the biosynthetic process of polyunsaturated fatty acids in organisms like Emiliania huxleyi. researchgate.net

Isotopic labeling, including deuterium, is a fundamental technique for tracing the movement of atoms through metabolic and biosynthetic networks. By introducing a labeled precursor like Neral-d6 into a biological system, researchers can follow the incorporation of deuterium into downstream intermediates and final products. This tracking is typically performed using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between deuterated and non-deuterated species. This approach helps in identifying which parts of the precursor molecule are incorporated into the product and which hydrogen atoms are retained or exchanged during the enzymatic reactions. While direct studies on tracing with Neral-d6 were not found, tracing with other deuterated compounds, such as d6-lanosterol, has been employed in biosynthesis studies. tdl.org

Kinetic isotope effects (KIEs) arise from the difference in reaction rates between molecules containing light isotopes (e.g., hydrogen) and those containing heavy isotopes (e.g., deuterium) at a specific position. nih.gov Deuterium KIEs are particularly useful for studying enzyme-catalyzed reactions involving C-H bond cleavage. nih.govnih.gov A significant primary deuterium KIE (kH/kD > 1) indicates that the step involving the cleavage of the C-H (or C-D) bond is at least partially rate-determining. nih.govnih.gov Secondary KIEs, where the isotopic substitution is at an atom adjacent to the bond being broken, can provide information about the transition state geometry and contributions of quantum mechanical tunneling. nih.gov

Furthermore, the use of stereospecifically deuterated substrates can help elucidate the stereochemical course of an enzymatic reaction. By analyzing the location and retention of deuterium in the reaction products, researchers can determine how the enzyme interacts with the substrate and the stereochemistry of the bond-breaking and bond-forming events. While the search results did not provide specific examples for Neral-d6, studies on stereochemistry in enzyme mechanisms and reactions like SN1 reactions highlight the importance of understanding stereochemical outcomes. libretexts.orgchemistrysteps.commasterorganicchemistry.com Investigating the stereochemical outcome can involve analyzing the products using techniques like chiral chromatography or NMR.

Cellular Metabolism and Biotransformation Studies of Neral-d6 (in vitro models)

Studying the metabolism and biotransformation of compounds like neral is important for understanding their fate in biological systems. In vitro models, such as liver microsomes, isolated enzymes, or cell cultures, are commonly used for these studies. researchgate.netcriver.com Using Neral-d6 in these models allows researchers to track the metabolism of neral specifically and to investigate how deuterium labeling might affect the metabolic pathways and rates.

Enzymatic oxidation, particularly hydroxylation, is a common metabolic transformation catalyzed by enzymes like cytochrome P450 monooxygenases. frontiersin.orgacs.org These enzymes introduce hydroxyl groups into various substrates. frontiersin.orgacs.org If neral undergoes hydroxylation or other oxidation reactions in cellular systems, using Neral-d6 can help in understanding the specific sites of oxidation and the mechanisms involved. Deuterium substitution at or near a site of oxidation can lead to a KIE, providing evidence for the involvement of C-H bond cleavage in the rate-determining step of the oxidation reaction. nih.gov Studies on the biotransformation of other compounds in vitro have identified the specific cytochrome P450 enzymes responsible for hydroxylation and other metabolic pathways. nih.gov

Phase II metabolism often involves the conjugation of a compound or its phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or amino acids. msdmanuals.comresearchgate.netuomus.edu.iq These conjugation reactions typically increase the water solubility of the compound, facilitating its excretion. msdmanuals.comresearchgate.netuomus.edu.iq While deuterium labeling itself is less likely to directly impact the chemical mechanism of conjugation reactions (which typically involve functional groups other than C-H bonds at the deuterated positions in Neral-d6), the presence of deuterium can still indirectly influence the metabolic fate. For example, if a preceding oxidation step is slowed down by a KIE due to deuterium labeling, the rate of subsequent conjugation of the oxidized metabolite could also be affected. Studies on conjugation pathways have identified various mechanisms, including glucuronidation, sulfation, and conjugation with amino acids like glycine (B1666218) and glutamine. msdmanuals.comresearchgate.netuomus.edu.iq

Molecular Interactions within Biological Systems (in vitro)

Investigating the molecular interactions of compounds within biological systems in vitro is fundamental to understanding their potential effects and mechanisms of action. This involves studying how a compound interacts with biological macromolecules like proteins and how it permeates and is transported across biological membranes. While deuterated analogs can offer unique insights into these processes, specific detailed research findings on the in vitro molecular interactions, binding kinetics, thermodynamics, and membrane transport mechanisms specifically for Neral-d6 are not extensively documented in the readily available scientific literature.

Ligand-Protein Binding Kinetics and Thermodynamics

The study of ligand-protein binding kinetics and thermodynamics provides crucial information about the affinity, specificity, and dynamic interaction between a small molecule and a target protein. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and hydrogen-deuterium exchange mass spectrometry (HDX-MS) are commonly employed for these investigations. HDX-MS, in particular, utilizes the exchange of hydrogen atoms with deuterium from the solvent to probe protein conformation and dynamics upon ligand binding. invivochem.cndaneshyari.comamazonaws.com The rate of deuterium uptake can reveal regions of a protein that become protected or exposed upon binding, providing insights into the binding site and conformational changes. invivochem.cnamazonaws.com

Deuterated ligands themselves, like Neral-d6, could potentially be used in binding studies, for instance, to investigate the impact of isotopic substitution on binding affinity or kinetics if C-H bond vibrations play a significant role in the binding interaction or subsequent conformational changes. Deuterium substitution can increase bond strength, potentially affecting the rate of cleavage if such a bond is involved in a rate-determining step of a metabolic process or interaction. However, the physicochemical properties of a drug are largely unchanged following deuterium substitution, suggesting that binding to biological targets may be unaltered, although the extent of a kinetic isotope effect in physiological systems can impact clearance and distribution.

Despite the potential applications of deuterated compounds in general binding studies, specific published research detailing the ligand-protein binding kinetics and thermodynamics specifically for Neral-d6 as a ligand interacting with particular proteins in in vitro systems was not identified in the conducted literature search. Therefore, detailed research findings or data tables on Neral-d6's protein binding characteristics cannot be provided here.

Membrane Permeation and Transport Mechanism Studies

Understanding how a compound permeates and is transported across biological membranes is critical for predicting its absorption, distribution, and cellular uptake. In vitro methods for studying membrane permeation and transport include using artificial membrane models, cell monolayers (e.g., Caco-2 cells for intestinal permeability, or blood-brain barrier models), and isolated membrane vesicles. These studies often assess the permeability coefficient (Kp) or investigate the involvement of specific transporters. Factors influencing membrane permeability include lipophilicity, molecular weight, and hydrogen bonding ability. Computational methods, such as molecular dynamics simulations, are also used to model and predict membrane permeability.

Deuteration can subtly alter the lipophilicity of a compound (e.g., a slightly lower log P compared to the non-deuterated analog). This minor change could theoretically influence membrane partitioning and passive diffusion. Furthermore, if the transport mechanism involves a step where a C-D bond is cleaved or formed, a kinetic isotope effect could be observed, potentially altering the transport rate compared to the non-deuterated compound. However, such effects are typically more relevant in active transport or metabolism-dependent processes occurring near or within the membrane, rather than passive diffusion.

Despite the general methods available for studying membrane permeation and transport in vitro and the theoretical potential for deuterium substitution to influence these processes, specific published research detailing the membrane permeation and transport mechanism studies specifically for Neral-d6 was not identified in the conducted literature search. Consequently, detailed research findings or data tables on Neral-d6's membrane transport characteristics cannot be provided here.

Computational and Theoretical Investigations of Neral D6 and Deuterium Effects

Quantum Chemical Calculations for Isotopic Perturbations

Quantum chemical calculations are essential for accurately describing the electronic structure and properties of molecules, including the effects of isotopic substitution. plos.orgdiva-portal.org These calculations can determine how the potential energy surface is affected by changes in atomic mass, although the underlying electronic potential energy surface remains largely unchanged by isotopic substitution under the Born-Oppenheimer approximation. researchgate.net However, the altered nuclear mass significantly impacts vibrational behavior. wikipedia.orglibretexts.orgnih.govfaccts.de

One of the primary applications of quantum chemical calculations in the study of deuterated compounds like Neral-d6 is the determination of vibrational frequencies and zero-point energies (ZPEs). vaia.comuc.pt Vibrational frequencies are inversely related to the square root of the reduced mass of the vibrating atoms. libretexts.org Since deuterium (B1214612) is heavier than hydrogen, bonds involving deuterium typically have lower vibrational frequencies compared to their hydrogen counterparts. wikipedia.orglibretexts.orgnih.govfaccts.de

The zero-point energy is the minimum energy a molecule possesses at absolute zero temperature due to its vibrational motion. libretexts.orgvaia.com It is the sum of the energies of all vibrational modes, where each mode contributes (1/2)hν (h is Planck's constant and ν is the vibrational frequency). vaia.com Consequently, molecules containing heavier isotopes like deuterium have lower ZPEs than their lighter isotopologues. libretexts.orgfaccts.devaia.com This difference in ZPE is a major contributor to observed isotope effects. nih.govfaccts.deaip.org

Quantum chemical methods, such as Density Functional Theory (DFT), are commonly used to calculate these vibrational frequencies and ZPEs. uc.ptrsc.orgtru.ca These calculations typically involve optimizing the molecular geometry to find energy minima and then performing a vibrational analysis at these optimized structures. uc.pt

While specific calculated values for Neral-d6 were not found in the search results, studies on other deuterated systems illustrate the typical findings. For example, calculations on deuterated water clusters show that vibrational frequencies decrease upon deuteration, and the ZPE difference between isotopomers primarily arises from low-frequency modes. diva-portal.orgacs.org

Deuterium Kinetic Isotope Effects (KIEs) are defined as the ratio of the reaction rate constant for a reaction involving a hydrogen atom (kH) to that involving a deuterium atom (kD), i.e., KIE = kH/kD. wikipedia.orglibretexts.org KIEs provide valuable information about reaction mechanisms and the nature of the transition state. rsc.orgwikipedia.orglibretexts.orgsolubilityofthings.comacs.org

Theoretical prediction of KIEs from first principles is a powerful tool in mechanistic studies. rsc.orgwikipedia.orgnih.govdigitellinc.com These predictions are typically based on Transition State Theory (TST), which relates the reaction rate to the properties of the reactants and the transition state. faccts.dersc.orgsolubilityofthings.com The magnitude of the KIE is primarily influenced by the differences in zero-point energies and vibrational frequencies between the reactant and the transition state for the light and heavy isotopologues. nih.govfaccts.de

The Bigeleisen-Mayer equation and its variants are commonly used theoretical frameworks for calculating KIEs based on calculated vibrational frequencies at the reactant and transition state geometries. nih.gov A normal KIE (kH/kD > 1) is usually observed when a C-H bond is broken in the rate-determining step, as the lower ZPE of the C-D bond leads to a higher activation energy compared to the C-H bond. libretexts.orglibretexts.orgopenstax.org Conversely, inverse KIEs (kH/kD < 1) can occur when a bond to hydrogen is formed in the transition state or due to equilibrium isotope effects in pre-equilibrium steps. rsc.orgwikipedia.org

Computational methods, often based on DFT, are employed to locate transition states and calculate their vibrational frequencies, which are then used to predict KIEs. faccts.dersc.org The accuracy of predicted KIEs depends on the level of theory and basis set used in the quantum chemical calculations. rsc.org

While specific KIE predictions for reactions involving Neral-d6 were not found, studies on other systems demonstrate the ability of computational methods to predict KIEs in good agreement with experimental values, providing support for proposed reaction mechanisms. faccts.dersc.orgmdpi.com

Molecular Modeling and Dynamics Simulations of Neral-d6

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including conformational flexibility and interactions with their environment. tum.denih.gov These methods can be applied to Neral-d6 to understand how deuteration might influence its structural preferences and interactions.

Conformational analysis involves studying the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds and the relative energies of these conformers. qcware.comdrugdesign.orgtaltech.eeacs.org The energy landscape represents the potential energy of the molecule as a function of its conformation. qcware.comdrugdesign.orgtaltech.ee

Methods like systematic scanning of dihedral angles or more advanced techniques like Monte Carlo or molecular dynamics simulations are used to sample the conformational space and identify low-energy conformers. drugdesign.orgtaltech.ee Subsequent geometry optimization and frequency calculations at a higher level of theory can provide more accurate relative energies and ZPE corrections. uc.ptqcware.comdrugdesign.org

While specific conformational studies on Neral-d6 were not found, theoretical studies on other organic molecules demonstrate the use of computational methods to explore conformational preferences and energy landscapes. qcware.comtaltech.eeacs.orgchemrxiv.org

Molecular dynamics (MD) simulations can be used to study the interactions of Neral-d6 with its environment, such as biological receptors or solvent molecules. tum.denih.gov These simulations track the time evolution of a molecular system by solving Newton's equations of motion for all atoms, based on a defined force field that describes the interatomic interactions. nih.gov

For Neral-d6, MD simulations could provide insights into how deuteration affects its behavior in solution, including solvation dynamics and potential interactions with binding sites on proteins or other biomolecules. researchgate.netnih.gov Changes in vibrational properties upon deuteration can, in principle, influence intermolecular interactions, although these effects are often subtle. researchgate.net

Simulations of molecular interactions with biological receptors often involve docking studies to predict binding poses followed by MD simulations to assess the stability of the complex and estimate binding free energies. plos.org While direct studies on Neral-d6 binding were not found, computational studies on the effect of deuteration on ligand-receptor binding in other systems have been reported, demonstrating that deuteration can affect binding affinities, which can be rationalized by altered hydrogen bonding strength. plos.org

MD simulations can also be used to study the dynamics of deuterated molecules in different solvents, providing information on diffusion, solvation structure, and vibrational energy relaxation. researchgate.netacs.orghelsinki.fi

Reaction Mechanism Modeling and Transition State Theory in Deuterated Systems

Computational modeling of reaction mechanisms is crucial for understanding how chemical transformations occur at the molecular level. rsc.orgsolubilityofthings.com Transition State Theory (TST) is a fundamental framework used to calculate reaction rates by focusing on the properties of the transition state, the highest energy point along the reaction pathway connecting reactants to products. faccts.dersc.orgsolubilityofthings.com

In the context of deuterated systems like Neral-d6, computational reaction mechanism modeling combined with TST is essential for interpreting and predicting kinetic isotope effects. rsc.orgfaccts.dersc.orgsolubilityofthings.com By locating the transition states for reactions involving both the protium (B1232500) and deuterium isotopologues, computational methods can determine the difference in activation energies, which is directly related to the KIE. faccts.de

The difference in ZPE between the reactant and transition state is a major factor contributing to the KIE. nih.govfaccts.de For a reaction where a C-H bond is broken in the transition state, the stretching vibrational frequency of this bond is significantly reduced in the transition state compared to the reactant. Replacing H with D lowers the ZPE more in the reactant (where the bond is stronger) than in the transition state (where the bond is partially broken), leading to a higher activation energy for the deuterated species and thus a normal KIE (kH/kD > 1). libretexts.orglibretexts.orgopenstax.org

Computational studies involving reaction mechanism modeling typically involve identifying plausible reaction pathways, locating intermediates and transition states using quantum chemical methods, and calculating the energies and vibrational frequencies of these species. faccts.dersc.org TST is then applied to calculate rate constants and KIEs. faccts.dersc.org

While specific reaction mechanism modeling studies on Neral-d6 were not found, the principles and methods described are generally applicable to understanding the reactivity of Neral-d6 and the influence of deuteration on its reaction pathways. Computational studies on the hydrogenation of citral (B94496) (of which Neral (B7780846) is an isomer) and other aldehyde reactions provide a relevant context for such investigations. capes.gov.brresearchgate.net

Characterization of Reaction Pathways and Energy Barriers

Computational studies are essential for mapping out the step-by-step molecular transformations that occur during a chemical reaction, known as reaction pathways arxiv.orglbl.gov. These studies often involve identifying intermediates and transition states, which represent energy maxima along the reaction coordinate arxiv.org. The energy difference between the reactants and the transition state is termed the energy barrier or activation energy, which dictates the reaction rate nih.govlibretexts.org.

While specific computational studies on the reaction pathways and energy barriers of Neral-d6 were not readily found in the search results, general principles applied to similar deuterated aldehydes and organic molecules can provide insight. Computational chemistry is used to estimate energy barriers of individual reactions within a network arxiv.org. For example, studies on other reactions have calculated free energy barriers using various levels of theory and basis sets to understand reaction mechanisms nih.govnsf.gov. These calculations can involve geometry optimization and reaction path analysis to determine the energy landscape lbl.gov.

The characterization of reaction pathways often involves identifying the lowest energy pathway among several possibilities, as this typically represents the most kinetically favorable route d-nb.info. Computational methods can reveal a richer reactivity landscape than sometimes observed experimentally, including lower barrier pathways d-nb.info.

Influence of Deuteration on Reaction Rates and Selectivity

Deuterium substitution can significantly influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE) unam.mxlibretexts.org. The primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step unam.mxlibretexts.org. This effect arises primarily from the difference in zero-point energy (ZPE) between the C-H and C-D bonds. The heavier deuterium atom has a lower vibrational frequency and a lower ZPE, resulting in a higher energy barrier for breaking a C-D bond compared to a C-H bond unam.mxlibretexts.org. This typically leads to slower reaction rates for deuterated species (kH/kD > 1), a "normal" KIE libretexts.orgd-nb.info.

However, inverse kinetic isotope effects (kH/kD < 1) can also occur, where the deuterated species reacts faster d-nb.infonih.gov. This can happen in complex reaction systems or when the transition state involves significant changes in bonding or solvation that favor the heavier isotope d-nb.infonih.gov. For instance, an inverse KIE was observed in ammonia (B1221849) charge exchange reactions, attributed to the longer lifetime of the deuterated reaction complex d-nb.infonih.gov.

Computational studies are crucial for understanding the origin and magnitude of KIEs by calculating the ZPEs and transition state energies of both the protium and deuterium isotopologues libretexts.org. By comparing the calculated reaction rates (or rate constants, k) for the hydrogenated and deuterated species, researchers can gain insights into the reaction mechanism and the nature of the transition state libretexts.org.

Deuteration can also influence reaction selectivity, which refers to the preference for one reaction pathway or product over others nih.govresearchgate.net. While a theoretical study suggested that the H/D isotope effect in CH···O interactions might have a negligible effect on reaction selectivity nih.gov, other research indicates that deuterium labeling can redirect metabolism to alternative pathways researchgate.net. Computational studies, often involving Density Functional Theory (DFT) calculations, can help elucidate the factors governing selectivity in deuteration reactions by examining the energetics of competing transition states d-nb.infowindows.net. For example, DFT studies have been used to investigate the site-selectivity of aromatic deuteration researchgate.net.

Environmental Transformation and Fate Studies of Deuterated Analogues General Principles

Abiotic Degradation Pathways and Isotopic Stability

Abiotic degradation refers to the transformation of compounds through non-biological processes, such as hydrolysis, photolysis, and oxidation. The stability of deuterium-carbon bonds compared to hydrogen-carbon bonds can influence the rates of these reactions splendidlab.com.

Hydrolysis involves the reaction of a compound with water, leading to its breakdown. Photolysis is the degradation of a compound by light. The presence of deuterium (B1214612) can affect the kinetics of both processes. For instance, studies on the abiotic degradation of methyl bromide and methyl chloride in water have utilized triple-element isotope analysis, including deuterium (²H), to investigate hydrolysis reactions. scispace.com This research indicated that the remaining methyl bromide in water became successively depleted in deuterium during the reaction, suggesting inverse isotope effects for hydrogen in nucleophilic substitution reactions. scispace.com

Photolysis kinetics can also be influenced by deuteration. Research investigating the aqueous photolysis of pharmaceutical pollutants like ranitidine (B14927) and cimetidine (B194882) has used deuterated water as an enhancer to examine the significance of singlet oxygen in photolytic pathways. ethz.chacs.orgresearchgate.net While this relates to the solvent rather than the solute, it highlights how deuterium can be used to probe reaction mechanisms in photolytic processes. Direct photolysis rates can be quantified by measuring the disappearance of a compound under irradiation, and the efficiency can be expressed as a quantum yield. ethz.chacs.orgcsbsju.edu

Environmental persistence is the duration for which a compound remains in a particular environmental compartment. The kinetic isotope effect can lead to slower degradation rates for deuterated compounds compared to their non-deuterated counterparts, potentially increasing their persistence splendidlab.com. This is because the stronger C-D bond is generally more resistant to cleavage than the C-H bond, which can decrease the rate of metabolic or chemical breakdown splendidlab.com. However, the extent to which deuteration influences persistence is highly dependent on the specific compound structure and the dominant degradation pathways in a given environment.

Biotic Transformation Mechanisms in Environmental Compartments

Biotic transformation primarily involves the degradation of compounds by microorganisms through metabolic processes. Deuterium labeling can help elucidate these complex pathways and quantify biodegradation rates.

Microorganisms can break down organic compounds using various enzymatic pathways. Deuterium labeling allows researchers to track the metabolic fate of a compound and identify degradation products symeres.com. Studies have investigated the microbial degradation of deuterated compounds, such as deuterated phthalates and hexadecane, to understand the mechanisms and rates of biodegradation in different environmental matrices rsc.orgresearchgate.net. For example, research on the degradation of deuterated di(2-ethylhexyl) phthalate (B1215562) (d-DEHP) in house dust demonstrated both abiotic and biotic contributions to its removal, with biodegradation showing a decrease in d-DEHP concentration over time. rsc.org The use of deuterated analogues helps distinguish between biotic and abiotic degradation processes by comparing the transformation rates in active microbial systems versus sterile controls. rsc.org

The degradation of labeled molecules in soil and aquatic environments is influenced by factors such as microbial community composition, nutrient availability, temperature, and pH frontiersin.org. Deuterated compounds serve as tracers to study the movement and transformation of chemicals in these complex matrices ontosight.airesearchgate.net. Research using deuterated water, for instance, has been employed to monitor water movement and persistence in soil studies related to pesticide fate researchgate.net. While specific data for Neral-d6 degradation in soil or water is not available in the provided search results, studies on other deuterated compounds, such as deuterated pesticides or organic pollutants, demonstrate the utility of this approach in understanding degradation processes in these compartments ontosight.airesearchgate.netclu-in.org.

Sorption, Mobility, and Bioavailability of Deuterated Chemical Entities in Environmental Matrices

Sorption, the process by which a compound adheres to solid matrices like soil or sediment, affects its mobility and bioavailability. Mobility refers to the movement of a compound through the environment, while bioavailability relates to the extent to which it can be taken up by organisms. The substitution of hydrogen with deuterium is generally considered to have a minimal impact on the physicochemical properties that govern sorption and mobility, such as solubility and vapor pressure ontosight.ai. However, subtle differences due to the isotopic mass change might theoretically influence these processes to a small extent.

Deuterated compounds are frequently used as internal standards or tracers in environmental analysis to account for losses during sample preparation and analysis, implicitly assuming similar behavior to the non-deuterated analogue in terms of extraction and detection ontosight.aicsic.es. Studies on the environmental distribution of compounds like siloxanes have used deuterated analogues (e.g., D5 and D6) to assess their prevalence in different compartments like air and effluents nih.govbrieflands.com. Research on deuterated phthalates has also examined their recovery in environmental samples, highlighting the use of deuterated species as surrogates to assess analytical performance csic.es.

While the fundamental chemical properties of Neral-d6 are expected to be very similar to Neral (B7780846), enabling its use as a tracer, specific studies detailing the sorption, mobility, and bioavailability of Neral-d6 in various environmental matrices were not found in the provided search results. General principles suggest that its behavior would largely mirror that of Neral, influenced by factors such as its octanol-water partition coefficient (logP) and water solubility. Neral is described as being insoluble in water atamanchemicals.com.

Summary of Selected Environmental Fate Data for Deuterated Compounds (General Examples)

Compound ClassDeuterated Analogue ExampleEnvironmental CompartmentProcess InvestigatedKey Finding (General)Source
Phthalate EstersDeuterated DEHPHouse DustAbiotic & Biotic DegradationBoth processes contribute; biodegradation observed over time. rsc.org
PesticidesDeuterated WaterSoilWater Movement/PersistenceUsed as a tracer to monitor water dynamics. researchgate.net
Methyl HalidesDeuterated Methyl BromideWaterHydrolysisInverse isotope effects observed for hydrogen during hydrolysis. scispace.com
Organophosphate EstersDeuterated SpeciesSeawaterRecovery/AnalysisUsed as surrogates to assess analytical method performance. csic.es

Predictive Modeling of Environmental Distribution and Fate (Mass Balance Approaches)

Predictive modeling is an essential tool for assessing the potential environmental behavior of chemicals. Mass balance models are a common type of environmental fate model used to quantify the distribution and transformation of substances within a defined system. These models are based on the principle of conservation of mass, accounting for inputs, outputs, and transformations of a substance within different environmental compartments over time.

Mass balance models compartmentalize the environment into defined units (e.g., air, water, soil, sediment) and describe the movement and transformation of the chemical between and within these compartments using mathematical equations. Key processes incorporated into these models include advective and diffusive transport, as well as chemical transformation processes such as biodegradation, hydrolysis, and photolysis.

For a deuterated analogue like Neral-d6, a mass balance modeling approach could be applied to predict its environmental distribution and fate. Such a model would require input data on the compound's physical-chemical properties (e.g., vapor pressure, solubility, octanol-water partition coefficient) and information about its release into the environment. While specific environmental fate data for Neral-d6 were not found in the consulted literature, general principles of modeling deuterated compounds can be applied. Deuterated analogues are particularly useful in mass balance studies because their distinct mass-to-charge ratio allows for precise tracking and quantification in complex environmental matrices using mass spectrometry, which enhances the accuracy of mass balance calculations.

A mass balance model for Neral-d6 would aim to predict its concentrations in different environmental compartments over time, considering factors like volatilization from water or soil to air, partitioning between water and sediment or soil, and degradation rates in each medium. The model would represent the environment as a series of interconnected boxes, with differential equations describing the rate of change of the mass of Neral-d6 in each box based on the processes influencing its movement and transformation.

The development of a mass balance model involves defining the spatial and temporal scales of the study, identifying emission sources, quantifying transport processes, and determining transformation rates. For deuterated compounds used as tracers, the model could help to elucidate the fate of the non-deuterated parent compound by tracking the movement and transformation of the labeled analogue. Studies have shown the utility of mass balance models in tracking the fate of various substances in different environmental settings, including wastewater treatment plants and groundwater systems.

While the specific parameters and outcomes of a mass balance model for Neral-d6 would depend on empirical data from environmental fate studies of this particular compound, the general framework of mass balance modeling provides a robust approach for predicting its potential environmental distribution and persistence.

Future Directions and Emerging Research Applications of Neral D6

Advancements in Microscale and Chemoenzymatic Deuterium (B1214612) Labeling

The synthesis of deuterated compounds like Neral-d6 is continually evolving, with a focus on improving efficiency, selectivity, and scalability. Recent progress in microscale and chemoenzymatic methods is particularly relevant for expanding the accessibility and application of deuterated terpenoids.

Microscale Labeling: Recent advancements have led to the development of mild and general methods for the formyl-selective deuterium labeling of aldehydes using D₂O, an inexpensive deuterium source. nih.gov One such method utilizes a synergistic combination of light-driven, polyoxometalate-facilitated hydrogen atom transfer (HAT) and thiol catalysis. nih.gov This approach demonstrates excellent deuterium incorporation, a broad substrate scope, and high functional group tolerance, making it a practical method for the late-stage modification of complex molecules. nih.gov Such techniques could be adapted for the efficient synthesis of Neral-d6, allowing for precise deuterium placement at the aldehyde group, which is crucial for mechanistic studies.

Chemoenzymatic Synthesis: Chemoenzymatic approaches offer a powerful alternative to traditional chemical synthesis for producing complex, non-natural terpenoids. nih.govresearchgate.net These methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. For instance, a modular chemoenzymatic strategy can be employed to synthesize terpene analogues from diphosphorylated precursors. nih.govresearchgate.net This methodology could be adapted to produce deuterated terpene precursors, which can then be enzymatically converted to Neral-d6. This approach is often scalable and avoids the use of harsh reagents and complex protection-deprotection steps associated with purely chemical routes. nih.govresearchgate.net The use of enzymes also allows for high stereoselectivity, an important consideration for biologically active molecules like neral (B7780846).

Labeling MethodKey FeaturesPotential Advantage for Neral-d6 Synthesis
Microscale Photoredox Catalysis Utilizes D₂O as a deuterium source; mild reaction conditions; high formyl-group selectivity. nih.govCost-effective and selective labeling of the aldehyde functional group in neral.
Chemoenzymatic Synthesis Employs enzymes for specific transformations; high stereoselectivity; scalable processes. nih.govresearchgate.netProduction of enantiomerically pure Neral-d6 and its isomers.

Integration with Advanced Imaging Techniques (e.g., Mass Spectrometry Imaging for Metabolomics)

Neral-d6 is an ideal internal standard for mass spectrometry (MS)-based applications due to its chemical similarity to its non-deuterated counterpart, neral, but with a distinct mass. scispace.comthalesnano.com This property is particularly valuable in advanced imaging techniques like Mass Spectrometry Imaging (MSI).

MSI is a powerful tool that visualizes the spatial distribution of molecules within biological tissues. In the context of metabolomics, which is the comprehensive study of metabolites in a biological system, MSI can map the location of specific metabolites, providing insights into metabolic processes at a tissue or cellular level. nih.gov The use of stable isotope-labeled standards, such as Neral-d6, is critical for accurate quantification in these experiments. hilarispublisher.comclearsynth.com

When analyzing the distribution of neral in a biological sample, Neral-d6 can be introduced as an internal standard. Because Neral-d6 has nearly identical ionization efficiency and chromatographic behavior to neral, it can be used to correct for variations in sample preparation and matrix effects, leading to more reliable quantitative data. hilarispublisher.com The distinct mass shift of Neral-d6 allows it to be distinguished from the endogenous neral, enabling precise measurement of the native compound's concentration across the imaged tissue. scispace.com This approach enhances the accuracy of metabolomic studies aimed at understanding the role of terpenes in biological systems. nih.gov

Novel Applications of Neral-d6 in Chemical Biology and Materials Science Research

The unique properties of deuterated compounds are increasingly being leveraged in the fields of chemical biology and materials science.

Chemical Biology: In chemical biology, deuterium-labeled molecules like Neral-d6 serve as powerful probes to investigate biological processes and reaction mechanisms. clearsynth.com The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. symeres.com By strategically placing deuterium atoms on Neral-d6, researchers can study the mechanisms of enzymes that metabolize neral. If a carbon-hydrogen bond at a deuterated position is broken in the rate-determining step of an enzymatic reaction, a slower reaction rate will be observed, providing valuable information about the enzyme's mechanism of action. symeres.com Furthermore, deuterated compounds are used to trace metabolic pathways, allowing researchers to follow the transformation of Neral-d6 within a cell or organism.

Materials Science: In materials science, the incorporation of deuterium into organic molecules can significantly alter the properties of the resulting materials. resolvemass.caornl.gov Deuterated polymers, for example, exhibit enhanced thermal stability and different vibrational frequencies compared to their non-deuterated analogs. resolvemass.ca These properties make them valuable in applications such as neutron scattering, which is used to study the structure and dynamics of polymers. ornl.govacs.org While direct applications of Neral-d6 in materials science are still emerging, its use as a deuterated building block could be explored in the synthesis of novel polymers and other advanced materials with unique properties. The presence of deuterium can also enhance the performance of organic electronic materials. researchgate.net

Research AreaApplication of Neral-d6Scientific Insight
Chemical Biology Mechanistic probe for enzymatic reactions. symeres.comElucidation of enzyme mechanisms and metabolic pathways.
Materials Science Monomer for novel deuterated polymers. resolvemass.caornl.govDevelopment of advanced materials with enhanced stability and unique spectroscopic properties. researchgate.net

Development of High-Throughput Methodologies for Deuterated Compound Analysis and Application

The increasing use of deuterated compounds in various research fields necessitates the development of high-throughput methodologies for their analysis and application. High-throughput screening (HTS) assays and advanced analytical techniques are being developed to accelerate the pace of research involving isotopically labeled molecules.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of metabolomics and other analytical fields. nih.gov The development of high-throughput LC-MS methods allows for the rapid analysis of large numbers of samples. nih.gov In this context, Neral-d6 can be used as an internal standard in HTS campaigns to quantify neral and related metabolites in extensive sample sets, ensuring data quality and comparability across many experiments. clearsynth.com

Furthermore, new methods are emerging for the high-throughput analysis of stable isotopes in organic materials. researchgate.net These methods often involve automated sample preparation and data analysis pipelines, significantly increasing the efficiency of isotopic studies. For example, recent developments in 96-plex isotope tagging for metabolomics allow for the simultaneous analysis of numerous samples, reducing instrument time and improving quantitative accuracy. nih.gov The integration of Neral-d6 into such high-throughput workflows will be crucial for its widespread application in large-scale studies, such as those in drug discovery, systems biology, and environmental science.

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for validating the isotopic purity of Neral-d6 in synthetic chemistry applications?

  • Methodological Answer : Isotopic purity is critical for deuterated compounds. Use gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation . For quantification, apply isotope ratio mass spectrometry (IRMS) to measure D/H ratios, ensuring compliance with thresholds (>98% deuterium enrichment). Calibrate instruments using certified deuterated standards to minimize systematic errors .

Q. How can researchers design experiments to assess the stability of Neral-d6 under varying storage conditions (e.g., temperature, pH)?

  • Methodological Answer : Conduct accelerated stability studies using a factorial design (e.g., varying temperature: 4°C, 25°C; pH: 3–9). Monitor degradation via high-performance liquid chromatography (HPLC) at defined intervals. Apply Arrhenius kinetics to predict shelf life and identify degradation pathways (e.g., hydrolysis, oxidation). Include control samples (non-deuterated Neral) to isolate isotope-specific effects .

Q. What are the common pitfalls in synthesizing Neral-d6, and how can they be mitigated?

  • Methodological Answer : Key challenges include incomplete deuteration and isotopic exchange. Optimize reaction conditions (e.g., solvent: D₂O, catalyst: Pd/C) to maximize deuterium incorporation. Use deuterium tracing experiments with NMR to identify exchange sites. Purify intermediates via column chromatography to remove non-deuterated byproducts. Validate each step with isotopic mass spectrometry .

Advanced Research Questions

Q. How does Neral-d6 facilitate mechanistic studies in terpene biosynthesis pathways compared to non-deuterated analogs?

  • Methodological Answer : Neral-d6 serves as a tracer in isotopic labeling experiments to elucidate enzymatic kinetics (e.g., isomerase activity). Use LC-MS/MS to track deuterium retention in metabolites. Compare turnover rates with non-deuterated Neral to quantify isotope effects. Pair with kinetic isotope effect (KIE) modeling to distinguish rate-limiting steps in pathways like the mevalonate or methylerythritol phosphate (MEP) routes .

Q. What statistical approaches resolve contradictions in bioactivity data between Neral-d6 and its protonated form across in vitro assays?

  • Methodological Answer : Apply meta-analysis to harmonize disparate datasets. Use mixed-effects models to account for inter-study variability (e.g., cell line differences, assay conditions). Perform dose-response curve alignment to isolate isotope-specific bioactivity. Validate findings with isothermal titration calorimetry (ITC) to compare binding affinities .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the isotopic effects of Neral-d6 on protein-ligand interactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate deuterium’s impact on bond vibrations and electronic properties. Run molecular dynamics (MD) simulations to assess conformational changes in target proteins (e.g., olfactory receptors). Validate predictions with surface plasmon resonance (SPR) or X-ray crystallography to resolve structural differences .

Q. What strategies ensure ethical and reproducible use of Neral-d6 in human cell-based studies?

  • Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IRB approval for human cell lines. Include deuterated and non-deuterated controls to validate isotopic effects. Document protocols in line with FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

Data Interpretation and Reporting

Q. How should researchers address discrepancies in deuterium retention data across analytical platforms (e.g., NMR vs. MS)?

  • Methodological Answer : Perform cross-validation using orthogonal techniques. For example, use ²H-NMR to resolve positional deuteration and HRMS for exact mass verification. Apply Bland-Altman analysis to quantify inter-method bias. Report uncertainties with confidence intervals to enhance transparency .

Q. What frameworks guide the integration of Neral-d6 data into multi-omics studies (e.g., metabolomics, proteomics)?

  • Methodological Answer : Use pathway enrichment analysis tools (e.g., MetaboAnalyst, KEGG) to map deuterated metabolites. Combine with stable isotope-resolved metabolomics (SIRM) workflows to trace flux. Normalize datasets using internal deuterated standards (e.g., D₆-glucose) to control for technical variability .

Tables for Comparative Analysis

Analytical Technique Application for Neral-d6 Key Metrics Reference
GC-MSPurity validationRetention time, m/z ratio
²H-NMRPositional deuterationChemical shift (δ in ppm)
HRMSExact mass verificationMass accuracy (ppm error)

Key Considerations for Researchers

  • Ethical Compliance : Ensure deuterated compounds are handled per institutional biosafety guidelines. Disclose synthesis protocols in supplementary materials .
  • Interdisciplinary Collaboration : Partner with computational chemists, spectroscopists, and biologists to address complex questions .
  • Data Contradictions : Pre-register hypotheses and analytical pipelines to reduce confirmation bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.